molecular formula C22H20ClN3O2 B4103706 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile

Cat. No.: B4103706
M. Wt: 393.9 g/mol
InChI Key: SPVUTQDZIWSCNY-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a unique structure combining a pyrrolidine ring, a piperidine ring, and a chlorophenyl group

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c23-17-6-8-18(9-7-17)26-20(27)14-19(21(26)28)25-12-10-22(15-24,11-13-25)16-4-2-1-3-5-16/h1-9,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVUTQDZIWSCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrrolidine ring.

    Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving suitable starting materials.

    Final Assembly: The final step involves the coupling of the pyrrolidine and piperidine rings with the phenyl and carbonitrile groups under specific reaction conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)piperazine: This compound shares the chlorophenyl group but has a different ring structure.

    1,1’-(2,2-dichloroethylidene)bis(4-chlorobenzene):

    1-(4-chlorophenyl)-1-cyclopropanecarboxylic acid: This compound also contains a chlorophenyl group but has a different functional group and ring system.

The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-phenylpiperidine-4-carbonitrile

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